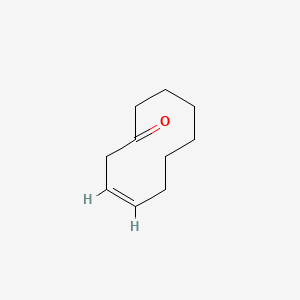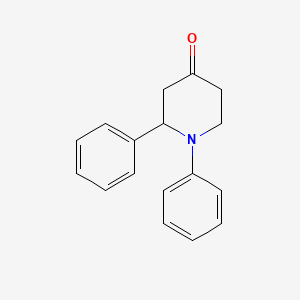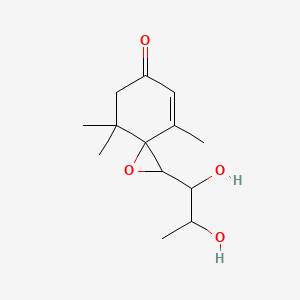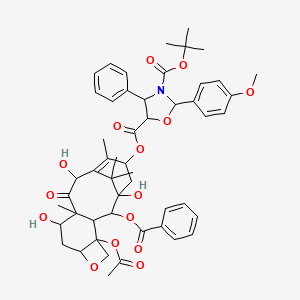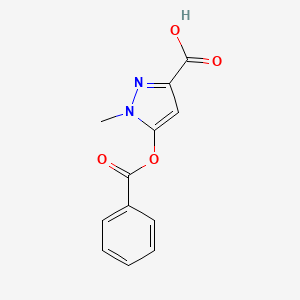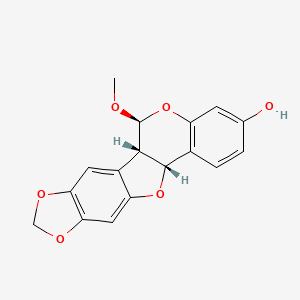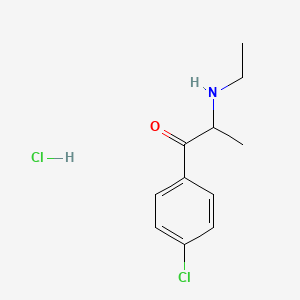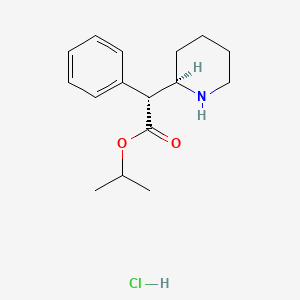
(+/-)-threo-Isopropylphenidate (hydrochloride)
Descripción general
Descripción
This compound is a derivative of isopropylphenidate, which itself is a derivative of methylphenidate . Methylphenidate is a central nervous system stimulant used most commonly in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and for narcolepsy . The “(+/-)-threo-” prefix indicates the stereochemistry of the compound, referring to the spatial arrangement of the atoms. The “hydrochloride” indicates that this compound is a hydrochloride salt, which can improve its water solubility .
Synthesis Analysis
The synthesis of such compounds typically involves complex organic chemistry reactions. For example, metformin, another hydrochloride salt, was initially synthesized via the reaction of dimethylamine hydrochloride and 2-cyanoguanine with heating .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific chemical structure. Generally, amine hydrochlorides can participate in a variety of chemical reactions, including those involving their amine group or their hydrochloride salt component .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its solubility, stability, melting point, boiling point, and more. These properties can be influenced by factors such as its specific chemical structure and the presence of functional groups. For example, hydrochloride salts are often more soluble in water than their corresponding free bases .Aplicaciones Científicas De Investigación
1. Binding Efficacy with Human Serum Albumin
Tolperisone hydrochloride (TH), which shares structural similarities with (+/-)-threo-Isopropylphenidate hydrochloride, has been studied for its binding efficacy with human serum albumin (HSA). Using multispectroscopic, calorimetric approaches, FRET, esterase-like activity, and molecular docking methods, the study revealed moderate affinity of TH for HSA and spontaneous binding, hinting at potential similar interactions for related compounds (Rabbani et al., 2018).
2. Hydrogen Bonding Association Studies
In the study of 2-Isopropylphenol, closely related to (+/-)-threo-Isopropylphenidate hydrochloride, its hydrogen bonding in various solvents was analyzed using high-resolution nuclear magnetic resonance spectroscopy. This research provides insights into the molecular interactions that could be relevant for similar compounds (Luo, Lay, & Chen, 2001).
3. Nonpeptidic Agonist Discovery
The discovery of nonpeptidic agonists such as 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one hydrochloride (AC-7954), which is structurally similar to (+/-)-threo-Isopropylphenidate hydrochloride, provides insights into the potential of such compounds in pharmacological research and drug development (Croston et al., 2002).
4. Synthesis of Chloramphenicol Derivatives
Research on the synthesis of Chloramphenicol (CAM) derivatives, which like (+/-)-threo-Isopropylphenidate hydrochloride, are small molecules with a p-nitrobenzene ring, reveals the importance of such studies in drug design, pharmacology, and biochemistry, highlighting the potential uses of similar compounds (Dinos et al., 2016).
5. Mitochondrial Accumulation Studies
The study of 3-chloromethylpyridyl bipyridine fac-tricarbonyl rhenium, which shares some chemical characteristics with (+/-)-threo-Isopropylphenidate hydrochloride, demonstrates its accumulation in mitochondria. This could be relevant for understanding the cellular targeting of similar compounds (Amoroso et al., 2008).
Safety And Hazards
Propiedades
IUPAC Name |
propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNBJXUTVCOVOH-CTHHTMFSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@H]1CCCCN1)C2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-threo-Isopropylphenidate (hydrochloride) | |
CAS RN |
1262795-94-7 | |
| Record name | Isopropylphenidate hydrochloride, threo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1262795947 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOPROPYLPHENIDATE HYDROCHLORIDE, THREO- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5EF2TC87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



